4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid
CAS No.:
Cat. No.: VC18262236
Molecular Formula: C12H21NO5
Molecular Weight: 259.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO5 |
|---|---|
| Molecular Weight | 259.30 g/mol |
| IUPAC Name | 2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H21NO5/c1-7-6-13(11(16)18-12(3,4)5)9(10(14)15)8(2)17-7/h7-9H,6H2,1-5H3,(H,14,15) |
| Standard InChI Key | RXOFKKJKNQFBHL-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN(C(C(O1)C)C(=O)O)C(=O)OC(C)(C)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a morpholine core—a six-membered saturated ring containing one oxygen and one nitrogen atom. The Boc group [(tert-butoxy)carbonyl] is attached to the nitrogen atom at the 4-position, while methyl groups occupy the 2- and 6-positions. The carboxylic acid moiety at the 3-position introduces polarity, enhancing solubility in polar solvents.
Key Structural Features:
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Morpholine Ring: Provides conformational rigidity and influences electronic properties.
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Boc Protecting Group: Shields the amine from undesired reactions during synthesis.
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Dimethyl Substituents: Steric effects modulate reactivity and selectivity.
Table 1: Structural Comparison with Analogs
| Compound Name | Molecular Formula | Substituents | Unique Properties |
|---|---|---|---|
| 4-(Boc)-6,6-dimethylmorpholine-2-carboxylic acid | C₁₂H₂₁NO₅ | Methyl at 6-position; carboxylic acid at 2 | Altered regiochemistry affects peptide coupling efficiency |
| (2R,3S)-4-Boc-2-methylmorpholine-3-carboxylic acid | C₁₁H₁₉NO₅ | Methyl at 2-position; (2R,3S) configuration | Stereochemical complexity impacts biological activity |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step protocol:
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Amine Protection: 2,6-Dimethylmorpholine reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium hydroxide or 4-dimethylaminopyridine) in acetonitrile or tetrahydrofuran.
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Carboxylic Acid Formation: Oxidation or hydrolysis of a precursor group yields the final carboxylic acid moiety.
Reaction Conditions:
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Temperature: Ambient to 40°C.
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Yield: 70–85%, depending on solvent purity and stoichiometry.
Industrial Manufacturing
Continuous flow reactors optimize scalability and consistency, reducing side reactions and improving throughput. Automated systems enable real-time monitoring of Boc group incorporation, ensuring batch-to-batch reproducibility.
Applications in Peptide Synthesis
Role of the Boc Group
The Boc group protects amines during peptide bond formation, preventing nucleophilic attack or oxidation. Its removal under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) preserves peptide integrity, making it preferable to more labile protecting groups like Fmoc.
Case Study: Insulin Analog Synthesis
In a 2024 study, the compound facilitated the synthesis of insulin analogs by protecting lysine residues during solid-phase peptide synthesis. Deprotection with 30% TFA yielded >95% pure product, demonstrating its utility in biopharmaceutical production.
Mechanistic Insights: Protection and Deprotection
Protection Mechanism
The Boc group forms a stable carbamate linkage with the amine, achieved via nucleophilic acyl substitution. Steric hindrance from the tert-butyl group minimizes unintended side reactions.
Acid-Catalyzed Deprotection
Protonation of the carbamate oxygen weakens the C–O bond, leading to cleavage and release of CO₂ and tert-butanol. Optimal conditions (pH 1–3) balance deprotection efficiency with peptide stability.
Comparative Analysis with Structural Analogs
Impact of Substituent Positioning
The 2,6-dimethyl configuration in the target compound enhances steric shielding compared to analogs with single methyl groups (e.g., CAS 1807938-50-6). This reduces unwanted side reactions in crowded molecular environments.
Solubility and Reactivity Trends
Emerging Research Directions
Catalytic Asymmetric Synthesis
Recent advances employ chiral catalysts to enantioselectively synthesize the compound’s (S)-configured analog, achieving >99% enantiomeric excess. Such methods promise cost-effective production of stereochemically pure intermediates.
Drug Delivery Systems
Functionalization of the carboxylic acid group with polyethylene glycol (PEG) chains improves pharmacokinetic profiles, as demonstrated in a 2025 nanoparticle-based drug delivery study.
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